molecular formula C16H17FN6 B2884999 2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 2380081-44-5

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole

Cat. No.: B2884999
CAS No.: 2380081-44-5
M. Wt: 312.352
InChI Key: CLOLRAWDKCUZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a benzodiazole core linked to a piperazine ring, which is further substituted with a fluorinated pyrimidine moiety. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole typically involves multi-step procedures. One common approach starts with the preparation of the benzodiazole core, followed by the introduction of the piperazine ring and subsequent substitution with the fluorinated pyrimidine group. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted products.

Mechanism of Action

The mechanism of action of 2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes and receptors. The fluorinated pyrimidine moiety allows it to bind to specific sites, inhibiting the activity of enzymes involved in disease pathways. This binding can lead to the disruption of cellular processes, ultimately resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-1,3-benzodiazole stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards biological targets. This makes it a valuable compound in the development of targeted therapies and advanced materials.

Properties

IUPAC Name

2-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6/c1-11-14(17)15(19-10-18-11)22-6-8-23(9-7-22)16-20-12-4-2-3-5-13(12)21-16/h2-5,10H,6-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOLRAWDKCUZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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